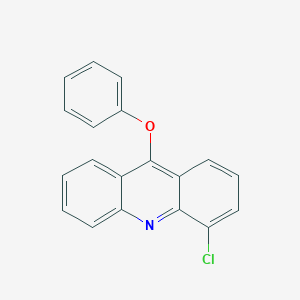

4-Chloro-9-phenoxyacridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-9-phenoxyacridine is a chemical compound with the molecular formula C19H12ClNO. It belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities and applications in various fields such as chemistry, biology, and medicine . Acridine derivatives have been extensively studied due to their unique physical and chemical properties, including their ability to intercalate into DNA, making them valuable in pharmaceutical and industrial applications .

Méthodes De Préparation

The synthesis of 4-Chloro-9-phenoxyacridine typically involves the following steps:

Synthesis of 9-chloroacridine: This is achieved by heating N-phenylanthranilic acid with phosphorus oxychloride.

Formation of this compound: 9-chloroacridine is then reacted with phenol in the presence of ammonium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

4-Chloro-9-phenoxyacridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Intercalation with DNA: Due to its planar structure, this compound can intercalate into DNA, affecting its biological activity.

Common reagents used in these reactions include phosphorus oxychloride, phenol, and ammonium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Chloro-9-phenoxyacridine has several scientific research applications:

Mécanisme D'action

The primary mechanism of action of 4-Chloro-9-phenoxyacridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation can inhibit enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparaison Avec Des Composés Similaires

4-Chloro-9-phenoxyacridine can be compared with other acridine derivatives such as:

9-Phenoxyacridine: Similar in structure but lacks the chloro group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Activité Biologique

4-Chloro-9-phenoxyacridine is a synthetic compound that belongs to the acridine family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving 9-chloroacridine and phenolic compounds. The introduction of the chloro and phenoxy groups enhances its biological properties. The general synthesis pathway includes:

- Starting Materials : 9-chloroacridine and appropriate phenolic compounds.

- Reaction Conditions : Typically involves heating in a solvent such as dimethylformamide (DMF) with a base.

- Yield : The reaction yields derivatives that can be further evaluated for biological activity.

Biological Activities

The biological activities of this compound have been extensively studied, particularly its anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on various inflammatory cells, including mast cells, neutrophils, and macrophages. Key findings include:

- Inhibition of Mast Cell Degranulation : The compound demonstrated potent inhibition with an IC50 value of approximately 6.1 µM, indicating strong efficacy compared to reference inhibitors like mepacrine .

- Neutrophil Activity : It inhibited the secretion of lysosomal enzymes and beta-glucuronidase from neutrophils with IC50 values ranging from 4.3 to 18.3 µM .

- Macrophage Activity : The compound effectively reduced TNF-alpha production in N9 microglial cells, with IC50 values below 10 µM .

Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The results indicated:

- Low Cytotoxicity : In vitro studies showed that this compound had a mean GI50 value of 58 µM, suggesting it has minimal cytotoxic effects on normal cells while being effective against cancer cells .

Table 1: Anti-inflammatory Activity of this compound

| Biological Activity | Cell Type | IC50 Value (µM) |

|---|---|---|

| Mast Cell Degranulation | Rat Peritoneal Mast Cells | 6.1 |

| Neutrophil Enzyme Secretion | Neutrophils | 4.3 - 18.3 |

| TNF-alpha Production | N9 Microglial Cells | <10 |

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | GI50 Value (µM) |

|---|---|

| MCF7 (Breast) | >58 |

| NCI-H460 (Lung) | >58 |

| SF-268 (CNS) | >58 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammation : In a model of acute inflammation, administration of the compound significantly reduced edema in rat paw models, showcasing its potential as an anti-inflammatory agent.

- Cancer Treatment Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability, supporting its use as a chemotherapeutic agent.

Propriétés

Numéro CAS |

61981-63-3 |

|---|---|

Formule moléculaire |

C19H12ClNO |

Poids moléculaire |

305.8 g/mol |

Nom IUPAC |

4-chloro-9-phenoxyacridine |

InChI |

InChI=1S/C19H12ClNO/c20-16-11-6-10-15-18(16)21-17-12-5-4-9-14(17)19(15)22-13-7-2-1-3-8-13/h1-12H |

Clé InChI |

LPBSCIWOIZOMPF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.